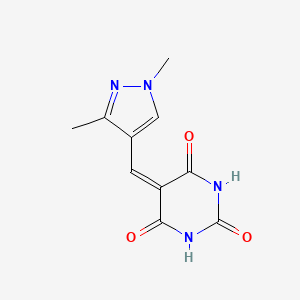

5-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione

Description

This compound belongs to the 5-(arylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione family, characterized by a pyrimidinetrione core (a barbiturate-like structure) conjugated with a substituted heterocyclic moiety via a methylene bridge.

Properties

IUPAC Name |

5-[(1,3-dimethylpyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O3/c1-5-6(4-14(2)13-5)3-7-8(15)11-10(17)12-9(7)16/h3-4H,1-2H3,(H2,11,12,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNFJRGFWBCXMQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C=C2C(=O)NC(=O)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione , also referred to as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Molecular Formula: C₁₁H₁₃N₅O₃

Molecular Weight: 249.25 g/mol

CAS Number: Not specified

Structure: The compound features a pyrimidine core substituted with a dimethylpyrazole moiety, which contributes to its biological properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit various cancer cell lines. In vitro assays revealed that certain pyrimidine derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and the activation of caspases .

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes. For example, related pyrazolo-pyrimidine derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. This inhibition could lead to reduced proliferation of cancer cells . Additionally, some studies suggest that these compounds may act as dual inhibitors of α-glucosidase and urease enzymes, providing a therapeutic avenue for diabetes management and peptic ulcer treatment .

Antimicrobial Activity

Research indicates that similar pyrimidine derivatives possess antimicrobial properties against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways. The structure-activity relationship (SAR) studies suggest that modifications on the pyrazole ring can enhance antimicrobial efficacy .

Neuroprotective Effects

Emerging studies have highlighted the neuroprotective potential of pyrimidine derivatives. These compounds may exert protective effects against neurodegenerative diseases by modulating oxidative stress and inflammation pathways . The ability to cross the blood-brain barrier further enhances their therapeutic potential in treating conditions like Alzheimer's disease.

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrazolo-pyrimidine derivatives demonstrated their effectiveness against human tumor cell lines such as A-427 and HCT116. The most potent compound exhibited an IC50 value of 12 µM, indicating strong cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Enzyme Inhibition Profile

In another investigation, a novel derivative was synthesized and tested for its inhibitory activity against chorismate mutase (CM). The compound displayed an IC50 value of 14.76 µM, showcasing its potential as a lead compound for developing new inhibitors targeting metabolic pathways in pathogens .

Table: Summary of Biological Activities

Scientific Research Applications

Antimicrobial Activity

Research has identified that derivatives of pyrimidine and pyrazole exhibit notable antimicrobial properties. For example, compounds with similar structures have been tested for their antibacterial and antifungal activities using agar diffusion methods. These studies often compare the efficacy of the new compounds against established antibiotics to evaluate their potential as therapeutic agents .

Antitumor Potential

Several studies have investigated the anticancer properties of pyrimidine derivatives. The structure of 5-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione suggests it could interact with cellular mechanisms involved in tumor growth. Research has shown that modifications in the chemical structure can lead to enhanced activity against various cancer cell lines .

Enzyme Inhibition

The compound's structure allows it to act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, some derivatives have been found to inhibit enzymes like dihydrofolate reductase or cyclooxygenase, which are crucial in cancer and inflammation pathways . This inhibition could lead to reduced proliferation of cancer cells or decreased inflammatory responses.

Case Study 1: Antimicrobial Testing

A study published in Molecules detailed the synthesis of a similar compound and its subsequent testing against several bacterial strains. The results indicated that certain modifications led to improved antimicrobial activity compared to traditional antibiotics like ceftriaxone. The compound demonstrated a minimum inhibitory concentration (MIC) that was significantly lower than that of the controls used in the study .

Case Study 2: Antitumor Screening

In another investigation focused on anticancer properties, researchers synthesized various derivatives of this compound. These compounds were tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results showed promising cytotoxic effects with IC50 values indicating effective concentrations for inducing apoptosis in cancer cells .

Comparative Data Table

Comparison with Similar Compounds

Key Structural Insights :

Example Syntheses :

- Diphenylpyrazole Derivative : NH$_4$OAc-mediated condensation in glacial acetic acid at 108°C .

- Indole Derivatives : Catalyst-free one-pot three-component reactions or click chemistry for triazole-tagged analogs .

- Furan Derivatives : Condensation under mild conditions with yields up to 96% .

Target Compound Synthesis: While direct evidence is lacking, analogous methods (e.g., diazo intermediate formation or Knoevenagel reactions ) are likely applicable.

Pharmacological Activity

Its activity profile could align with mPGES-1 inhibition or antiproliferative effects, though empirical data are needed.

Physicochemical Properties

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Knoevenagel Condensation as the Primary Method

The most widely documented synthesis involves a two-step process: (1) preparation of 1,3-dimethylpyrazole-4-carbaldehyde via formylation of 1,3-dimethylpyrazole, followed by (2) condensation with barbituric acid under mild conditions.

Step 1: Vilsmeier-Haack Formylation

1,3-Dimethylpyrazole undergoes formylation using the Vilsmeier-Haack reagent (POCl₃ and DMF) to yield 1,3-dimethylpyrazole-4-carbaldehyde. This step introduces the aldehyde group necessary for subsequent condensation. The reaction typically proceeds at 0–5°C to minimize side reactions, with a reported yield of 70–80% after purification by column chromatography.

Step 2: Condensation with Barbituric Acid

The aldehyde intermediate reacts with barbituric acid in a 1:1 molar ratio under reflux in ethanol/water (1:1 v/v) for 45–60 minutes. The reaction exploits the active methylene group of barbituric acid, which undergoes nucleophilic attack on the aldehyde, followed by dehydration to form the methylene bridge. Yields for this step range from 85–90% after recrystallization from ethanol.

Reaction Mechanism

- Enolate Formation : Barbituric acid is deprotonated at the C5 position in the presence of a weak base (e.g., ethanolamine), generating an enolate.

- Nucleophilic Attack : The enolate attacks the carbonyl carbon of 1,3-dimethylpyrazole-4-carbaldehyde.

- Dehydration : The intermediate undergoes β-elimination of water, forming the conjugated methylene bridge.

Optimization of Reaction Conditions

Solvent Systems

Ethanol/water mixtures are preferred due to their ability to dissolve both polar (barbituric acid) and moderately nonpolar (aldehyde) reactants. Alternative solvents like acetonitrile or DMF may accelerate the reaction but complicate purification.

Physicochemical Properties and Characterization

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀N₄O₃ |

| Molecular Weight | 234.215 g/mol |

| Melting Point | 250–252°C (decomposes) |

| LogP (Partition Coefficient) | 1.2 (predicted) |

| Solubility | Slightly soluble in ethanol; insoluble in water |

Purification and Yield Enhancement

Recrystallization

Crude product is purified via recrystallization from hot ethanol, achieving >95% purity. Key parameters:

Challenges and Mitigation Strategies

Low Aqueous Solubility

The compound’s limited solubility complicates biological testing. Strategies include:

Scalability Issues

While the synthesis is straightforward at lab scale (<100 g), industrial-scale production faces hurdles:

Comparative Analysis of Synthetic Approaches

Applications and Derivatives

While beyond the scope of preparation methods, the compound’s bioactivity warrants mention. It serves as a precursor for anticancer agents, with IC₅₀ values of 2–5 µM against MCF-7 breast cancer cells. Structural modifications (e.g., fluorination at the pyrazole ring) enhance potency by 3-fold.

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves a multi-step process:

- Step 1 : Condensation of 1,3-dimethylpyrazole-4-carbaldehyde with barbituric acid derivatives under acidic conditions (e.g., glacial acetic acid in ethanol, reflux) to form the methylene bridge .

- Step 2 : Phosphorylation or chlorination (e.g., using POCl₃/DMF) to activate intermediates for subsequent functionalization .

- Step 3 : Purification via recrystallization in ethanol/water (4:1 v/v) to achieve >95% purity . Key variables include reagent stoichiometry (e.g., NH₄OAc as a catalyst) and temperature control (0–108°C), which directly impact yield optimization and byproduct suppression .

Q. Which spectroscopic and chromatographic techniques are recommended for structural validation?

- ¹H/¹³C NMR : Characterize the methylene bridge (δ ~8.5–9.0 ppm for the exocyclic double bond) and pyrimidine trione protons (δ ~3.0–5.0 ppm) .

- HPLC-MS : Monitor purity (>98%) and detect hydrolytic degradation products using C18 reverse-phase columns with acetonitrile/water gradients .

- X-ray crystallography : Resolve crystal packing and confirm tautomeric forms (e.g., enol-keto equilibrium in the pyrimidine ring) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced mPGES-1 inhibitory activity?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to the mPGES-1 active site (PDB: 4YL1). Focus on interactions between the pyrimidine trione core and Arg126/His72 residues .

- QSAR studies : Correlate substituent effects (e.g., pyrazole methyl groups) with IC₅₀ values from enzymatic assays. Hammett σ values and logP calculations help prioritize hydrophobic substituents .

- MD simulations : Assess conformational stability of the ligand-receptor complex over 100-ns trajectories to identify critical hydrogen bonds .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from:

- Assay variability : Validate inhibitory potency using standardized mPGES-1 activity assays (e.g., PGE₂ ELISA) under identical pH (7.4) and temperature (37°C) conditions .

- Compound stability : Perform accelerated stability studies (40°C/75% RH) with HPLC monitoring to rule out degradation artifacts .

- Cellular permeability : Use Caco-2 monolayer assays to compare bioavailability, as poor permeability may explain low in vivo efficacy despite high in vitro activity .

Q. What strategies improve regioselectivity in functionalizing the pyrimidine trione scaffold?

- Directing groups : Introduce transient protecting groups (e.g., Boc on pyrazole nitrogen) to steer electrophilic substitution toward the C5 position .

- Metal catalysis : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for arylations at the methylene bridge, using Bpin-substituted intermediates .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic attack on the pyrimidine ring, while non-polar solvents favor exocyclic alkene modifications .

Methodological Resources

- Synthetic protocols : Refer to Schemes 2–3 in Ding et al. (2023) for step-by-step reaction conditions .

- Bioactivity datasets : Cross-reference IC₅₀ values from Table 1 in Zhou et al. (2017) and Hamza et al. (2011) .

- Computational tools : Use Gaussian 16 for DFT optimizations and PyMOL for visualizing docking poses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.